ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Overview
Description
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is an organic compound with the chemical formula C20H20ClP. It is a white to pale yellow crystalline solid that is soluble in water and alcohol. This compound is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides .
Mechanism of Action
Target of Action
The primary target of Ethyl(triphenyl)phosphonium chloride is the aldehydes or ketones in organic compounds . The compound interacts with these targets to initiate a transformation known as the Wittig reaction .
Mode of Action
Ethyl(triphenyl)phosphonium chloride operates through a mechanism known as the Wittig reaction . This reaction involves the compound, also referred to as an organophosphorus ylide, reacting with aldehydes or ketones to produce substituted alkenes . The location of the double bond in the resulting alkene is absolutely fixed, providing a significant advantage over mixtures often produced by alcohol dehydration .
Biochemical Pathways
The Wittig reaction, facilitated by Ethyl(triphenyl)phosphonium chloride, affects the biochemical pathway involving the synthesis of alkenes from aldehydes or ketones . The reaction leads to the formation of a double bond in a specific location within the alkene, altering the structure of the original compound .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and should be stored in a sealed environment at 4°c .
Result of Action
The primary result of the action of Ethyl(triphenyl)phosphonium chloride is the formation of substituted alkenes from aldehydes or ketones . This transformation, known as the Wittig reaction, results in the creation of a double bond in a specific location within the alkene .
Action Environment
The efficacy and stability of Ethyl(triphenyl)phosphonium chloride can be influenced by environmental factors. For instance, the compound is sensitive to moisture and requires storage in a sealed environment at 4°C . Furthermore, the reaction it facilitates, the Wittig reaction, requires the presence of very strong bases for complete formation of ylides .
Biochemical Analysis
Biochemical Properties
Ethyl(triphenyl)phosphonium chloride is known to participate in Wittig reactions, which are used for the synthesis of alkenes from aldehydes or ketones . The compound interacts with strong bases such as butyl lithium to form ylides, which then react with various aldehydes or ketones . The nature of these interactions is largely ionic, involving the transfer of electrons from the ylide to the carbonyl compound .
Molecular Mechanism
The molecular mechanism of Ethyl(triphenyl)phosphonium chloride involves its transformation into an ylide in the presence of a strong base . This ylide then reacts with a carbonyl compound (an aldehyde or ketone) to form an alkene . This process involves the formation of a four-membered cyclic intermediate, an oxaphosphetane .
Temporal Effects in Laboratory Settings
Ethyl(triphenyl)phosphonium chloride is a stable compound under normal conditions . It should be stored at 4°C in a sealed container, away from moisture . The long-term effects of this compound on cellular function have not been extensively studied.
Metabolic Pathways
The specific metabolic pathways involving Ethyl(triphenyl)phosphonium chloride are not well-defined. It is known to participate in the Wittig reaction, which is a key step in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C and maintained under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods: In industrial settings, the production of ethyl(triphenyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 94% yield and 99% purity .
Chemical Reactions Analysis
Types of Reactions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE primarily undergoes substitution reactions to form phosphonium ylides, which are key intermediates in the Wittig reaction. This reaction converts aldehydes and ketones into alkenes .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, strong bases (e.g., butyl lithium)
Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Major Products: The major products of reactions involving ethyl(triphenyl)phosphonium chloride are alkenes, formed through the Wittig reaction .
Scientific Research Applications
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE has diverse applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction.
Biology: Employed in the preparation of biologically active compounds, such as vitamins and insect pheromones.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the modification of polymers and the synthesis of dyes.
Comparison with Similar Compounds
- Methyl(triphenyl)phosphonium chloride
- Chloromethyl(triphenyl)phosphonium chloride
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific use in the Wittig reaction to form ethyl-substituted alkenes. Its stability and high reactivity make it a valuable reagent in organic synthesis compared to its methyl and chloromethyl counterparts .
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBVBPTDHBAID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044467 | |
Record name | Ethyl(triphenyl)phosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896-33-3 | |
Record name | Ethyltriphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl(triphenyl)phosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl(triphenyl)phosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl(triphenyl)phosphonium chloride facilitate the delivery of compounds to mitochondria?
A1: Ethyl(triphenyl)phosphonium chloride is a lipophilic cation that exploits the mitochondrial membrane potential to accumulate within mitochondria. [] The inner mitochondrial membrane maintains a large negative membrane potential. As a positively charged cation, Ethyl(triphenyl)phosphonium chloride is electrostatically drawn towards and permeates through the mitochondrial membrane, carrying its cargo into the mitochondria. [] This allows for targeted delivery of compounds, like the ebselen derivative MitoPeroxidase 2 discussed in the study, to mitigate oxidative damage specifically within the mitochondria. []
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